molecular formula C15H22N2O B14994609 3-(1-pentyl-1H-benzimidazol-2-yl)propan-1-ol

3-(1-pentyl-1H-benzimidazol-2-yl)propan-1-ol

Cat. No.: B14994609
M. Wt: 246.35 g/mol
InChI Key: OQZCUFCUPHINBG-UHFFFAOYSA-N
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Description

3-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)PROPAN-1-OL is a chemical compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)PROPAN-1-OL typically involves the reaction of 1-pentyl-1H-benzimidazole with propanal in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst like palladium on carbon. The reaction is carried out under reflux conditions for several hours to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)PROPAN-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)PROPAN-1-OL has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)PROPAN-1-OL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

Molecular Formula

C15H22N2O

Molecular Weight

246.35 g/mol

IUPAC Name

3-(1-pentylbenzimidazol-2-yl)propan-1-ol

InChI

InChI=1S/C15H22N2O/c1-2-3-6-11-17-14-9-5-4-8-13(14)16-15(17)10-7-12-18/h4-5,8-9,18H,2-3,6-7,10-12H2,1H3

InChI Key

OQZCUFCUPHINBG-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=CC=CC=C2N=C1CCCO

Origin of Product

United States

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